molecular formula C7H8F3N3 B1370643 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine CAS No. 743419-80-9

3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Cat. No. B1370643
CAS RN: 743419-80-9
M. Wt: 191.15 g/mol
InChI Key: ORKRCIPJIYZDMF-UHFFFAOYSA-N
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Description

“3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine” is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .


Molecular Structure Analysis

The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure . The IUPAC Standard InChI for Pyridine, 3-(trifluoromethyl)- is InChI=1S/C6H4F3N/c7-6(8,9)5-2-1-3-10-4-5/h1-4H .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of TFMP derivatives are complex and involve several steps. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) can be obtained by direct chlorination and fluorination of 3-picoline followed by aromatic nuclear chlorination of the pyridine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of TFMP derivatives are influenced by the presence of the fluorine atom and the pyridine structure. These properties result in superior pest control properties when compared to traditional phenyl-containing insecticides .

Scientific Research Applications

Molecular Conformations and Hydrogen Bonding

  • Researchers studied the molecular conformations and hydrogen bonding in closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines, highlighting the synthesis and conformational analysis of these compounds. The study revealed different conformational orientations and hydrogen bonding patterns in the compounds, contributing to understanding their structural properties (Sagar et al., 2017).

Hydrogen-Bonded Chain Structures

  • Another study focused on the hydrogen-bonded chain structures of pyrazolo[3,4-b]pyridine derivatives. It observed the impact of minor changes in remote substituents on the hydrogen-bonded structures of these compounds, which is significant in understanding their chemical behavior (Trilleras et al., 2008).

Versatile Building Block

  • The compound has been identified as a versatile building block for synthesizing various substituted pyrazolo[3,4-b]pyridines. This highlights its utility in the field of organic synthesis and the development of novel compounds (Schirok et al., 2015).

Synthesis Techniques

  • Research has been conducted on the synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines using microwave-assisted treatment and other techniques, showcasing the methodologies for creating these compounds (Palka et al., 2014).

Potential Corrosion Inhibitors

  • Studies on pyrazolopyridine derivatives have explored their potential as corrosion inhibitors for mild steel in acidic environments. This application is significant in the field of materials science and engineering (Dandia et al., 2013).

Anticancer Agents

  • Research has been done on novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents. This highlights the compound's potential application in medicinal chemistry and cancer research (Chavva et al., 2013).

Mycobacterium Tuberculosis Inhibitors

  • Some derivatives of tetrahydro-1H-pyrazolo[4,3-c]pyridine have been synthesized and evaluated as inhibitors of Mycobacterium tuberculosis pantothenate synthetase, indicating their potential use in treating tuberculosis (Samala et al., 2013).

Safety and Hazards

The safety data sheet for Pyridine, a related compound, indicates that it is classified as a flammable liquid and can cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3/c8-7(9,10)6-4-3-11-2-1-5(4)12-13-6/h11H,1-3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKRCIPJIYZDMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NN=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649584
Record name 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

743419-80-9
Record name 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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